4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one class, characterized by a fused bicyclic structure with substituents that influence its physicochemical and biological properties. Key structural features include:
- 3-Chlorophenyl group: At position 5, introducing electron-withdrawing effects and halogen-mediated binding.
- 3-(Dimethylamino)propyl chain: At position 1, providing a tertiary amine that may enhance solubility or act as a hydrogen-bond acceptor.
- Hydroxy group: At position 3, enabling hydrogen bonding and tautomerization.
Properties
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O4/c1-26(2)11-6-12-27-21(16-8-5-9-17(25)13-16)20(23(29)24(27)30)22(28)19-14-15-7-3-4-10-18(15)31-19/h3-5,7-10,13-14,21,29H,6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZPXNXTCWQMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-benzofuran-2-ylcarbonyl)-5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one (hereafter referred to as "the compound") is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzofuran moiety, which is known for various biological activities, alongside functional groups that suggest potential pharmacological applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molar mass of approximately 442.90 g/mol. The presence of the benzofuran unit is critical as it contributes to the compound's interaction with biological systems, enhancing its potential therapeutic effects.
Preliminary studies indicate that the compound may exhibit anti-inflammatory , antimicrobial , and anticancer activities. The hydroxyl group can engage in hydrogen bonding, while the imidazole side chain may facilitate interactions with biological targets, including enzymes and receptors involved in disease processes.
Anticancer Activity
Research has shown that compounds with similar structural features to the target compound have demonstrated notable anticancer properties. For instance, derivatives of benzofuran have been evaluated against various cancer cell lines, revealing IC50 values indicating effective inhibition of cancer cell proliferation.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Benzofuran Derivative A | A2780 (Ovarian) | 12 |
| Benzofuran Derivative B | A2780 (Ovarian) | 11 |
These findings suggest that the target compound could also possess significant anticancer activity, warranting further investigation into its efficacy against specific cancer types.
Antimicrobial Activity
The structural components of the compound suggest potential antimicrobial effects. Compounds featuring similar benzofuran structures have been reported to exhibit activity against various pathogens. For example, studies have indicated that benzofuran derivatives can inhibit bacterial growth and show antifungal properties.
Case Studies
- Benzofuran Derivatives in Cancer Treatment : A study investigated a series of benzofuran derivatives for their anticancer activity against human ovarian cancer cells. Compounds with modifications on the benzofuran ring showed varying degrees of potency, highlighting the importance of structural diversity in enhancing biological activity .
- Neuroprotective Effects : Another research focused on related compounds that demonstrated neuroprotective properties through mechanisms involving the inhibition of oxidative stress and inflammation pathways. These findings are relevant for understanding how the target compound might interact within neurological contexts .
Research Findings
Recent investigations into similar compounds have revealed important insights into their biological activities:
- Anti-inflammatory Effects : Compounds similar to the target have been shown to inhibit key inflammatory pathways, including NF-κB signaling, which plays a crucial role in chronic inflammation and cancer progression.
- Enzyme Inhibition : The target compound may also act as an inhibitor of specific enzymes involved in disease processes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases .
Comparison with Similar Compounds
Aromatic/Electron-Donating Groups
- Compound 20 (): Features a 4-tert-butylphenyl group at position 5 and 4-methylbenzoyl at position 3. The methyl group on the benzoyl moiety may stabilize the molecule against oxidative metabolism .
- Compound 21 (): Substitutes the 5-position with a 4-dimethylaminophenyl group. The electron-donating dimethylamino group enhances resonance stabilization and may alter binding affinity in receptor-mediated assays compared to the chloro substituent in the target compound .
Halogen vs. Hydroxy/Amino Substituents
- Compound 15m (): Contains 4-chlorophenyl and 4-aminophenyl groups. The chloro substituent (as in the target compound) provides electronegativity, while the amino group introduces polarity, increasing solubility but possibly reducing metabolic stability due to susceptibility to acetylation .
- Compound 16a (): Replaces chlorine with a 4-hydroxyphenyl group. The hydroxy group improves hydrogen-bonding capacity, which could enhance target engagement but may also increase plasma protein binding .
Side-Chain Modifications
- Morpholinylpropyl analog (): Replaces the dimethylamino group in the target compound with a morpholinylpropyl chain. Morpholine’s cyclic ether and tertiary amine structure may reduce basicity compared to dimethylamine, altering pharmacokinetics (e.g., longer half-life due to decreased renal clearance) .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to electron-donating groups (e.g., 4-dimethylaminophenyl in Compound 21) .
- Side-Chain Flexibility: The dimethylaminopropyl chain may confer better blood-brain barrier penetration than morpholinylpropyl due to lower polarity .
- Hydroxy Group Position : The 3-hydroxy group in the target compound is critical for tautomerization, which could influence redox properties or metal chelation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
